Cas no 2034437-96-0 (3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridazine)

3-{[1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridazine is a specialized heterocyclic compound featuring a pyridazine core linked to a methoxy-methylpyrazole-substituted piperidine moiety. This structure confers potential utility in medicinal chemistry and agrochemical research, particularly as an intermediate or bioactive scaffold. The presence of both pyridazine and pyrazole rings enhances its ability to engage in hydrogen bonding and π-π interactions, making it a candidate for targeting specific enzymes or receptors. The methoxy and methyl groups may improve metabolic stability and bioavailability. Its modular design allows for further derivatization, offering flexibility in drug discovery or material science applications. The compound's precise physicochemical and pharmacological properties would require further experimental validation.
3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridazine structure
2034437-96-0 structure
Product Name:3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridazine
CAS No:2034437-96-0
MF:C15H19N5O3
MW:317.3431
CID:5351363
Update Time:2025-05-23

3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridazine Chemical and Physical Properties

Names and Identifiers

    • (3-methoxy-1-methylpyrazol-4-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
    • (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
    • 3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridazine
    • Inchi: 1S/C15H19N5O3/c1-19-10-12(14(18-19)22-2)15(21)20-8-4-5-11(9-20)23-13-6-3-7-16-17-13/h3,6-7,10-11H,4-5,8-9H2,1-2H3
    • InChI Key: PWRJEZGQNOJSOS-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=C([H])C([H])=NN=1)C1([H])C([H])([H])N(C(C2C(=NN(C([H])([H])[H])C=2[H])OC([H])([H])[H])=O)C([H])([H])C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 411
  • XLogP3: 0.5
  • Topological Polar Surface Area: 82.4

3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridazine Pricemore >>

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Additional information on 3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridazine

Research Brief on 3-{[1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridazine (CAS: 2034437-96-0)

Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of novel heterocyclic compounds in drug discovery. Among these, 3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridazine (CAS: 2034437-96-0) has emerged as a promising scaffold due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and pharmacological relevance.

The compound's structure integrates a pyridazine moiety linked via an ether bond to a piperidine ring, which is further functionalized with a 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl group. This design is hypothesized to enhance binding affinity to target proteins, particularly in kinase inhibition and GPCR modulation. Recent studies have explored its role as a selective inhibitor of protein kinases involved in inflammatory pathways, with preliminary data suggesting nanomolar potency against specific isoforms.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 2034437-96-0, achieving an overall yield of 42% through a seven-step sequence. Key improvements included the use of Pd-catalyzed coupling for pyrazole formation and microwave-assisted etherification. Structural characterization via X-ray crystallography confirmed the anticipated conformation, revealing intramolecular hydrogen bonding that stabilizes the bioactive conformation.

Pharmacological evaluations in cellular models demonstrated dual activity: inhibition of p38 MAPK (IC50 = 8.3 nM) and moderate antagonism of adenosine A2A receptors (Ki = 120 nM). This polypharmacology profile has sparked interest in developing derivatives for neurodegenerative diseases, where both targets are implicated. Notably, the compound showed excellent blood-brain barrier permeability in rodent studies (brain/plasma ratio = 1.2 at 2h post-administration).

Ongoing structure-activity relationship (SAR) studies have identified the 3-methoxy group as critical for kinase selectivity, while modifications to the pyridazine ring modulate solubility. A patent application (WO2023/154672) discloses 14 derivatives with improved metabolic stability (t1/2 > 4h in human liver microsomes) while maintaining target engagement. These developments position 2034437-96-0 as a valuable lead compound for CNS-targeted therapeutics.

In conclusion, current research underscores the therapeutic potential of 3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridazine, particularly in inflammation and neurodegeneration. Future directions include comprehensive toxicology profiling and the development of radiolabeled analogs for target engagement studies. The compound's versatile scaffold continues to inspire novel drug design strategies in chemical biology.

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